molecular formula C13H13NO5 B2934635 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid CAS No. 126802-55-9

4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid

Cat. No. B2934635
CAS RN: 126802-55-9
M. Wt: 263.249
InChI Key: AJQGUERUHXEOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Interaction with 2-(Aminophenyl)Methanol

4-Oxobutanoic acids, including compounds similar to 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid, have been studied for their reactivity with 1,3-binucleophilic reagents like 2-(aminophenyl)methanol. These interactions lead to the formation of benzopyrroloxazine derivatives, showcasing the potential of such compounds in synthesizing complex heterocyclic structures. Quantum-chemical calculations support these mechanisms, indicating specific nucleophilic attacks based on the reactivity indices of involved groups (Amalʼchieva et al., 2022).

Defense Chemicals in Cereals

Compounds related to this compound, specifically hydroxamic acids derived from 4-hydroxy-1,4-benzoxazin-3-ones, are key defense chemicals in cereals. They play a significant role in protecting crops against pests, diseases, and even in herbicide detoxification and allelopathic effects. This underscores the importance of such compounds in agricultural science and crop protection strategies (Niemeyer, 1988).

Inhibitors of Glycolic Acid Oxidase

4-Substituted 2,4-dioxobutanoic acids, similar in structure to this compound, have been identified as potent inhibitors of glycolic acid oxidase. This enzyme is involved in various metabolic pathways, indicating the potential therapeutic applications of such compounds in diseases where glycolic acid oxidase plays a role (Williams et al., 1983).

Antioxidant and Anticorrosive Additives

Research into benzoxazinone derivatives, including compounds structurally related to this compound, has shown promising results as antioxidant and anticorrosive additives for gasoline motor oils. These findings could have significant implications for improving the longevity and performance of motor oils in automotive industries (Hassan et al., 2011).

Antibacterial Activity

Benzoxazine analogues, including those derived from this compound, have been synthesized and evaluated for their antibacterial activity. These compounds have shown effectiveness against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Kadian et al., 2012).

properties

IUPAC Name

4-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-14-9-6-8(10(15)3-5-13(17)18)2-4-11(9)19-7-12(14)16/h2,4,6H,3,5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQGUERUHXEOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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